molecular formula C16H18O B025776 [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- CAS No. 19812-92-1

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-

Cat. No.: B025776
CAS No.: 19812-92-1
M. Wt: 226.31 g/mol
InChI Key: NXIXRLZJEZGKGY-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- , also known as 4'-tert-Butylbiphenyl-4-ol (CAS Registry Number: 19812-92-1 ), is a high-purity organic compound of significant interest in chemical research and development. This compound features a biphenyl backbone substituted with a hydroxyl group at the 4-position and a tert-butyl group at the 4'-position, yielding a molecular formula of C16H18O and a molecular weight of 226.31 g/mol . Research Applications and Value: This tertiary butyl biphenyl derivative serves as a versatile chemical intermediate and building block in organic synthesis. Its molecular structure makes it particularly valuable for developing more complex compounds, such as polymers and specialty chemicals. For instance, it is employed as a key monomer in the synthesis of phenol-formaldehyde copolymer resins , alongside other phenolic compounds like 4-phenylphenol . These polymers have relevant applications in material science. The compound's structural motifs are also found in molecules investigated for various biological activities, underlining its utility in medicinal chemistry research . Handling and Safety: Researchers should handle this material with appropriate care. It is classified as harmful if swallowed (H302) . Note: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(4-tert-butylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIXRLZJEZGKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0066535
Record name [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
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Molecular Weight

226.31 g/mol
Source PubChem
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CAS No.

19812-92-1
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-ol
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Record name (1,1'-Biphenyl)-4-ol, 4'-(1,1-dimethylethyl)-
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Record name [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
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Record name [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
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Record name 4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol
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Mechanism of Action

Target of Action

It is widely used in the polymer industry, suggesting that its targets could be related to polymer structures or processes.

Pharmacokinetics

Its solubility in basic water suggests that it could be absorbed and distributed in aqueous environments.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-t-Butylphenyl)phenol. For instance, its solubility in basic water suggests that the pH of the environment could influence its action. Additionally, its use in various industrial applications suggests that it may be stable under a range of conditions.

Biological Activity

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-, commonly known as 4-tert-butyl-2-phenylphenol, is a compound with significant biological activity. It is characterized by its molecular formula C16H18OC_{16}H_{18}O and a molecular weight of approximately 226.32 g/mol. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science.

  • CAS Number : 19812-92-1
  • Molecular Weight : 226.320 g/mol
  • LogP : 4.77 (indicating high lipophilicity)
  • InChI Key : NXIXRLZJEZGKGY-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- have been explored in various studies, highlighting its antioxidant, antibacterial, and potential anticancer properties.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit strong antioxidant properties. The antioxidant activity of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- can be attributed to its ability to scavenge free radicals and inhibit oxidative stress in biological systems.

Assay TypeMethodologyResult (IC50)
DPPH Radical ScavengingSpectrophotometric analysis33 ppm
Superoxide Dismutase (SOD)Enzymatic inhibition assay8.13 ppm

These results demonstrate the compound's efficacy in reducing oxidative stress markers in vitro.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several strains of bacteria. Notably, it has shown effectiveness against Staphylococcus aureus , a common pathogen responsible for various infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1875 ppm3750 ppm

The findings suggest that [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- possesses bactericidal properties at higher concentrations.

Anticancer Activity

In vitro studies have also examined the anticancer potential of this compound using various cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line.

Cell LineConcentration (ppm)Cell Viability (%)
MCF-780085
MCF-7160030

At a concentration of 1600 ppm, the compound induced significant cytotoxicity and apoptosis in cancer cells after just three hours of treatment. Morphological changes consistent with apoptosis were observed, including cell shrinkage and formation of apoptotic bodies.

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-:

  • Antioxidant Mechanisms : A study focused on the mechanism of action revealed that phenolic compounds can enhance endogenous antioxidant defenses by upregulating key enzymes involved in the detoxification of reactive oxygen species (ROS).
  • Antibacterial Efficacy : Another research article reported that the compound's antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes within the cell.
  • Anticancer Potential : A comprehensive review discussed the role of phenolic compounds in cancer therapy and suggested that [1,1'-Biphenyl]-4-ol could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis through multiple pathways.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is in the field of analytical chemistry, particularly in HPLC. It can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .

Polymer Chemistry

The compound has been explored for its potential use in polymer chemistry. Its structural characteristics make it a candidate for developing polymeric materials with specific thermal and mechanical properties. Research indicates that modifications of biphenyl compounds can lead to enhanced thermal stability and mechanical strength in polymer matrices.

Case Study 1: Separation Techniques

A study conducted on the separation of [1,1'-Biphenyl]-4-ol using Newcrom R1 HPLC columns demonstrated its effectiveness in isolating various components from complex mixtures. The results indicated that the method provided high resolution and efficiency in separating the compound from impurities .

Case Study 2: Environmental Monitoring

Research has also focused on the environmental implications of [1,1'-Biphenyl]-4-ol. Its presence in wastewater samples was monitored using advanced chromatographic techniques, highlighting its relevance in environmental chemistry and toxicology assessments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- with structurally related biphenyl and phenolic derivatives:

Compound Name CAS No. Molecular Formula Key Substituents logP Applications
[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- 19812-92-1 C₁₆H₁₈O -OH (4-position), tert-butyl (4') 4.77 HPLC analysis, polymer synthesis
[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)- 2668-47-5 C₂₀H₂₆O -OH (4), tert-butyl (3,5) N/A Antioxidant, stabilizer in polymers
4′-Butoxy-4-biphenylol 108177-64-6 C₁₆H₁₈O₂ -OH (4), butoxy (4') N/A Intermediate in organic synthesis, potential surfactant
4′-(1-Methylethyl)[1,1'-biphenyl]-4-ol 22239-54-9 C₁₅H₁₆O -OH (4), isopropyl (4') N/A Research chemical, intermediate in agrochemicals
4′-Nitro[1,1′-biphenyl]-4-ol 3916-44-7 C₁₂H₉NO₃ -OH (4), nitro (4') N/A Photochemical studies, precursor to dyes
Butylated hydroxytoluene (BHT) 128-37-0 C₁₅H₂₄O -OH (para), tert-butyl (2,6) ~5.1 Food preservative, antioxidant
2,4,6-Tri-tert-butylphenol 732-26-3 C₁₈H₃₀O -OH (para), tert-butyl (2,4,6) N/A Antioxidant in fuels and lubricants

Key Structural and Functional Differences :

Substituent Type and Position :

  • The target compound’s tert-butyl group at the 4'-position provides steric hindrance and electron-donating effects, distinguishing it from derivatives with isopropyl (e.g., CAS 22239-54-9) or nitro groups (e.g., CAS 3916-44-7), which alter electronic properties and reactivity .
  • Butoxy (CAS 108177-64-6) introduces a longer alkyl chain, increasing hydrophobicity compared to tert-butyl .

Lipophilicity :

  • The target compound’s logP of 4.77 is lower than BHT’s 5.1 , reflecting reduced lipophilicity due to fewer tert-butyl groups .

Applications :

  • Unlike BHT (widely used in food and plastics), the target compound is primarily utilized in analytical separations and specialty polymers .
  • Derivatives with multiple tert-butyl groups (e.g., CAS 2668-47-5) show enhanced antioxidant activity due to increased radical scavenging capacity .

Research Findings and Trends

  • Antioxidant Efficiency: Bulky substituents (e.g., tert-butyl) improve radical stabilization, but excessive steric hindrance (e.g., 2,4,6-Tri-tert-butylphenol) may reduce accessibility to reactive sites .
  • Analytical Utility : The target compound’s HPLC elution profile is distinct from butoxy or nitro derivatives, making it a reference standard in chromatographic methods .
  • Emerging Applications: Nitro and isopropyl derivatives are being explored in photoresists and agrochemicals, highlighting the versatility of biphenyl phenolic scaffolds .

Preparation Methods

Catalytic Friedel-Crafts Alkylation

The foundational method for introducing tert-butyl groups to phenolic substrates involves acid-catalyzed Friedel-Crafts alkylation. In a patented process, phenol reacts with tert-butyl alcohol (TBA) using phosphorus pentoxide (P₂O₅) as a catalyst. The reaction occurs in an autoclave reactor at temperatures ranging from 80°C to 230°C over 6–8 hours, yielding a mixture of tert-butylphenol isomers. Key parameters include:

ParameterOptimal Range
Phenol:TBA molar ratio1:1 to 1:4
Catalyst loading1–6 wt% (relative to phenol)
Selectivity for 4-TBP40–70%

Post-reaction, the organic layer is separated via vacuum distillation, and products are analyzed by GC/MS (Agilent 7890B with HP-5 column). For example, a 6-hour reaction at 230°C yielded 32.34% 4-tert-butylphenol (4-TBP) alongside ortho- and di-substituted byproducts. While this method efficiently produces 4-TBP, extending it to biphenyl systems requires subsequent coupling steps.

Palladium-Catalyzed Cross-Coupling for Biphenyl Formation

Suzuki-Miyaura Coupling

The biphenyl backbone in [1,1'-biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is most effectively constructed via Suzuki-Miyaura coupling, a method validated in biphenyl syntheses. This two-step process involves:

  • Boronic Ester Formation : 4-Bromophenol is reacted with bis(pinacolato)diboron in the presence of Pd(dba)₂ and a ligand (e.g., SPhos) to form the arylboronic ester.

  • Cross-Coupling : The boronic ester reacts with 1-bromo-4-tert-butylbenzene under basic conditions (K₃PO₄) in dimethylacetamide (DMA) at 100°C.

Critical conditions include:

ParameterValue
CatalystPd(dba)₂ (0.02 mmol)
LigandSPhos (0.04 mmol)
SolventDMA
Reaction time20 hours

Yields for analogous unsymmetrical biaryls in the literature exceed 70%, though the tert-butyl group’s steric bulk may reduce efficiency. Post-coupling, deprotection of the phenolic hydroxyl group (if protected as a methoxy ether) is achieved using BBr₃ in dichloromethane.

Ullmann Coupling for Direct Arylation

Copper-Mediated Coupling

Ullmann coupling offers a cost-effective alternative for biphenyl synthesis, albeit with lower yields compared to palladium catalysis. A typical procedure involves reacting 4-iodophenol with 1-bromo-4-tert-butylbenzene in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C.

ParameterValue
CatalystCuI
Ligand1,10-Phenanthroline
BaseK₂CO₃
Temperature120°C

Reported yields for similar substrates range from 50–65%, with longer reaction times (24–48 hours) required to mitigate steric hindrance from the tert-butyl group.

Thermal Decomposition of Cyclohexanol Precursors

Dehydrogenation Strategy

A patented method for 4,4'-biphenol synthesis involves dehydrogenation of 4-(4-hydroxyphenyl)-3-cyclohexene-1-ol. Adapting this approach, 4-(4-tert-butylphenyl)-3-cyclohexene-1-ol is heated at 200°C with a Pd/C catalyst, yielding the target biphenyl after 12 hours:

Cyclohexanol precursorΔ,Pd/C[1,1’-Biphenyl]-4-ol, 4’-(1,1-dimethylethyl)-+H2O\text{Cyclohexanol precursor} \xrightarrow{\Delta, \text{Pd/C}} \text{[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-} + \text{H}_2\text{O}

This method achieves >80% conversion but requires high-purity precursors to minimize byproducts like p-phenylphenol.

Analytical Validation and Characterization

Structural Confirmation via NMR and GC/MS

Post-synthesis, products are validated using:

  • ¹H NMR : Characteristic peaks for the tert-butyl group (δ 1.35 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm).

  • GC/MS : Fragmentation patterns confirm molecular ions at m/z 242 (M⁺) and key fragments at m/z 135 (C₆H₅O⁺) and 107 (C₇H₇⁺).

Comparative Analysis of Methods

MethodYield (%)CostScalability
Suzuki-Miyaura70–85HighIndustrial
Ullmann Coupling50–65LowLab-scale
Thermal Dehydrogenation75–80ModeratePilot-scale

The Suzuki-Miyaura method is preferred for high-purity applications, while Ullmann coupling suits cost-sensitive contexts. Thermal decomposition offers a one-pot route but demands stringent precursor synthesis.

Q & A

Q. What are the standard synthetic routes for [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-?

The compound is synthesized via Friedel-Crafts acylation using 4-tert-butylbiphenyl and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key steps include controlling moisture to prevent catalyst deactivation and optimizing reaction time (18 hours) and temperature (room temperature). Industrial scale-up may involve continuous flow reactors and catalyst recovery systems to improve efficiency .

Q. How can the compound’s physicochemical properties be characterized?

Critical parameters include:

  • Boiling point : 333.3°C at 760 mmHg
  • Density : 1.044 g/cm³
  • Refractive index : 1.572
  • Flash point : 157.7°C These properties are determined using techniques like differential scanning calorimetry (DSC), gas chromatography (GC), and nuclear magnetic resonance (NMR) to verify purity and structural integrity .

Q. What structural features influence its reactivity in organic synthesis?

The tert-butyl group at the 4'-position introduces steric hindrance, reducing electrophilic substitution at the para position. The hydroxyl group on the biphenyl moiety enables hydrogen bonding, making it a candidate for coordination chemistry or as a precursor in cross-coupling reactions. Comparative studies with analogs (e.g., 1-phenylethanol) highlight the impact of substituents on solubility and reaction kinetics .

Advanced Research Questions

Q. What catalytic systems enhance reactions involving this compound?

Vanadyl complexes and phosphine ligands (e.g., bis(1,1-dimethylethyl)[2,4,6-tris(1-methylethyl)biphenyl]phosphine) have shown efficacy in oxidation and cross-coupling reactions. For example, vanadyl catalysts in acetone solvent under 1 atm oxygen enable selective oxidation at room temperature. Gold(I) complexes with biphenyl-derived ligands are also explored for asymmetric catalysis .

Q. How can environmental residues of this compound be analyzed?

Regulatory methods (e.g., EPA protocols) recommend HPLC-MS/MS to detect metabolites like 1,1'-biphenyl-4-ol and 4-oxysulfonic acid derivatives . Sample preparation involves solid-phase extraction (SPE) with C18 columns, followed by quantification against certified reference materials. Detection limits are typically in the ppb range for agricultural commodities .

Q. What challenges arise in scaling its synthesis for industrial applications?

Key challenges include:

  • Catalyst recyclability : AlCl₃ is moisture-sensitive and difficult to recover.
  • Byproduct management : Friedel-Crafts reactions generate HCl, requiring neutralization.
  • Cost optimization : Transitioning from batch to continuous flow reactors improves yield but demands precise control of residence time and temperature gradients .

Future Research Directions

Biocatalytic synthesis : Explore enzymatic acylation or oxidation using engineered lipases or cytochrome P450 enzymes. Evidence from related compounds (e.g., 4-chloro-1-[4-cyclopentylphenyl]butanone) suggests potential for greener synthesis routes .

Structure-activity relationship (SAR) studies : Systematically modify the hydroxyl and tert-butyl groups to assess impacts on bioactivity. For example, replacing the hydroxyl group with a methoxy moiety could alter antibacterial efficacy .

Environmental impact assessment : Conduct ecotoxicological assays (e.g., Daphnia magna toxicity tests) and study biodegradation pathways using soil microbial consortia. Prioritize derivatives with lower bioaccumulation potential .

Data Contradictions and Validation

  • Synthetic yields : Bench-scale methods report ~70% yields, but industrial protocols claim >90% after optimization. Validate claims via reproducibility studies using standardized catalysts and solvents .
  • Metabolite identification : Discrepancies exist in EPA and JECFA databases regarding metabolite structures. Use high-resolution mass spectrometry (HRMS) to resolve ambiguities .

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